Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate

Description

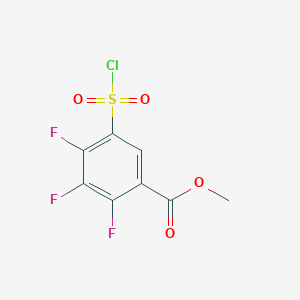

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate is a fluorinated aromatic ester characterized by a chlorosulfonyl (-SO₂Cl) group at the 5th position and three fluorine atoms at the 2nd, 3rd, and 4th positions of the benzene ring. The compound’s methyl ester functional group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in agrochemical and pharmaceutical industries .

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-2,3,4-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O4S/c1-16-8(13)3-2-4(17(9,14)15)6(11)7(12)5(3)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNCPEVPFPFWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate typically involves the chlorosulfonation of methyl 2,3,4-trifluorobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.

Oxidation: Oxidative conditions can convert the chlorosulfonyl group to a sulfonic acid group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products:

Sulfonamide Derivatives: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organosulfur compounds, including sulfonamides and sulfonates.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential therapeutic properties.

Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity by increasing the electron-withdrawing effect, making the chlorosulfonyl group even more electrophilic.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₄ClF₃O₄S (inferred from structural analysis).

- Molecular Weight : ~292.63 g/mol (calculated).

- Melting Point : 116–117°C .

- Purity : ≥95% .

- CAS Registry Number : 130047-14-2 .

The compound’s chlorosulfonyl group enables nucleophilic substitution reactions, while the trifluoro substitution pattern enhances its lipophilicity and metabolic stability. It is primarily utilized in synthesizing sulfonamide derivatives and other bioactive molecules .

Comparison with Similar Compounds

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate shares structural and functional similarities with several sulfonyl-containing and fluorinated aromatic compounds. Below is a detailed comparison:

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Analogues

Reactivity and Functional Groups

- This compound : The chlorosulfonyl group (-SO₂Cl) facilitates sulfonamide bond formation, while the trifluoro substitution enhances electron-withdrawing effects, increasing electrophilicity .

- Metsulfuron Methyl Ester : Contains a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .

- 5-Methoxy-2,3,4-Trifluorobenzoyl Chloride : A benzoyl chloride derivative with methoxy and trifluoro groups, reactive toward amines and alcohols for amide/ester synthesis .

Physicochemical Properties

- The target compound’s higher melting point (116–117°C) compared to non-crystalline sulfonylureas reflects its rigid aromatic structure .

- Fluorinated benzoyl chlorides (e.g., 5-Methoxy-2,3,4-trifluorobenzoyl chloride) typically exhibit lower thermal stability due to the labile chloride group .

Research Findings and Industrial Relevance

- Agrochemical Synthesis : this compound is pivotal in developing sulfonamide herbicides, leveraging its electron-deficient aromatic core for targeted reactivity .

- Pharmaceutical Intermediates : Its structural analogs, such as 5-methoxy-2,3,4-trifluorobenzoyl chloride, highlight the importance of fluorinated benzoates in synthesizing antibiotics .

- Purity and Availability : The compound is commercially available at 95% purity, with scalable synthesis protocols documented in reagent catalogs .

Biological Activity

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate is an organosulfur compound characterized by its unique structural features, including a trifluoromethyl group and a chlorosulfonyl group. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, chemical properties, synthesis methods, and potential therapeutic applications.

This compound has the molecular formula C8H4ClF3O3S. The presence of the chlorosulfonyl group contributes to its high electrophilicity, making it a reactive intermediate in various chemical reactions. The trifluoromethyl group enhances the compound's stability and reactivity due to its strong electron-withdrawing effect.

| Property | Value |

|---|---|

| Molecular Formula | C8H4ClF3O3S |

| Appearance | White crystalline solid |

| Electrophilicity | High |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves the chlorosulfonation of methyl 2,3,4-trifluorobenzoate using chlorosulfonic acid as the chlorosulfonating agent. Key steps include:

- Chlorosulfonation : Methyl 2,3,4-trifluorobenzoate is reacted with chlorosulfonic acid under controlled temperatures to prevent side reactions.

- Purification : The product is purified through recrystallization or distillation.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles. The electrophilic nature of the chlorosulfonyl group allows it to undergo nucleophilic substitution reactions with various biological macromolecules. This characteristic makes it a valuable intermediate for synthesizing pharmaceuticals targeting different diseases.

Case Studies and Research Findings

- Nucleophilic Substitution Studies : Research indicates that this compound can effectively react with nucleophiles such as amines and alcohols to form sulfonamide derivatives. These derivatives are crucial in drug development.

- Pharmaceutical Development : Compounds derived from this structure have been investigated for their effectiveness in treating proliferative diseases like cancer and autoimmune disorders .

Q & A

Q. How can the synthesis of Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate be optimized for high purity and yield?

Methodological Answer: The synthesis typically involves two key steps: (1) chlorosulfonation of a fluorinated benzoic acid precursor (e.g., 2,3,4-trifluorobenzoic acid) using chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions, followed by (2) esterification with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride . Optimization strategies include:

- Temperature control : Maintaining low temperatures during chlorosulfonation to prevent over-sulfonation.

- Solvent selection : Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the chlorosulfonyl group.

- Purification : Column chromatography or recrystallization to isolate the product with >95% purity (verified by HPLC or NMR) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the chlorosulfonyl group .

- Handling : Use anhydrous conditions and glove boxes for reactions. Avoid exposure to water or alcohols, which can hydrolyze the sulfonyl chloride to sulfonic acids .

Advanced Research Questions

Q. What reaction pathways are feasible for modifying the chlorosulfonyl group in this compound?

Methodological Answer: The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling:

- Nucleophilic substitution : React with amines (e.g., anilines) to form sulfonamides, useful in drug discovery. Reaction conditions: DCM, 0°C, with a base (e.g., triethylamine) to scavenge HCl .

- Reduction : Use LiAlH₄ or NaBH₄ to reduce -SO₂Cl to -SH (thiol) for bioconjugation or polymer synthesis .

- Cross-coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the sulfonyl position (Pd catalysis, THF, 80°C) .

Q. How do the fluorine substituents influence the compound’s reactivity in electrophilic substitutions?

Methodological Answer:

- Electron-withdrawing effects : Fluorine atoms deactivate the benzene ring, directing electrophiles (e.g., nitration) to the meta position relative to the chlorosulfonyl group.

- Steric effects : The 2,3,4-trifluoro pattern creates steric hindrance, reducing reactivity at adjacent positions. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How can researchers resolve contradictions in reported synthetic yields or by-products?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, catalysts) to identify critical factors.

- By-product analysis : Use LC-MS or GC-MS to detect intermediates (e.g., hydrolyzed sulfonic acids) and adjust reaction conditions .

- Comparative studies : Replicate literature methods with strict control of moisture and oxygen levels, which often account for yield discrepancies .

Q. What computational tools are suitable for studying the electronic properties of this compound?

Methodological Answer:

Q. How can the compound be utilized as a precursor in material science applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.